molecular formula C11H14N4 B13373759 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine

3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13373759
M. Wt: 202.26 g/mol
InChI Key: NBPQEVJCSKJRIW-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbenzyl group attached to the nitrogen atom at the 1-position of the triazole ring

Preparation Methods

The synthesis of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylbenzylamine and 3-methyl-1H-1,2,4-triazole-5-carboxylic acid.

    Condensation Reaction: The 3-methylbenzylamine is reacted with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. It may act by inhibiting specific enzymes or pathways in pathogenic organisms or cancer cells.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes involved in essential metabolic pathways of pathogens or cancer cells. The triazole ring and the 3-methylbenzyl group play crucial roles in binding to the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.

Comparison with Similar Compounds

3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

    3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazole-5-carboxamide: This compound has a carboxamide group instead of an amine group, which may result in different chemical reactivity and biological activity.

    3-methyl-N-(3-methylbenzyl)-1H-1,2,4-triazole-5-thiol: The presence of a thiol group can impart unique properties, such as increased reactivity towards electrophiles and potential use in thiol-based click chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the triazole ring and the 3-methylbenzyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-methyl-N-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c1-8-4-3-5-10(6-8)7-12-11-13-9(2)14-15-11/h3-6H,7H2,1-2H3,(H2,12,13,14,15)

InChI Key

NBPQEVJCSKJRIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NNC(=N2)C

Origin of Product

United States

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